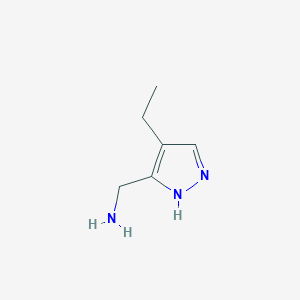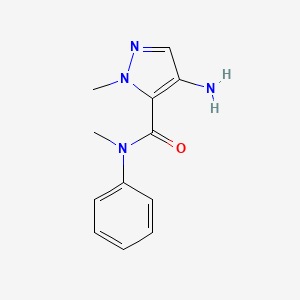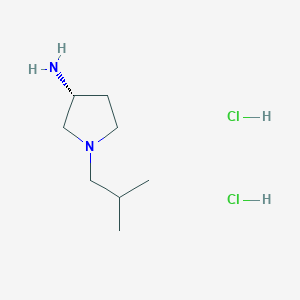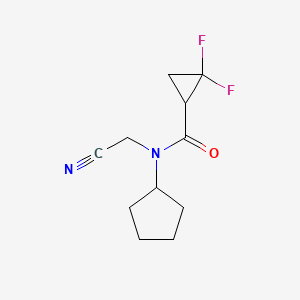![molecular formula C20H23N3O4 B2768307 3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034194-70-0](/img/structure/B2768307.png)
3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an organic compound belonging to the class of benzo[b][1,4]dioxines. This complex molecule features a unique combination of functional groups, such as a pyrimidinyl oxy group and a cyclohexyl moiety, which confer it distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps, beginning with the preparation of the benzo[b][1,4]dioxine core. This is achieved via a condensation reaction involving substituted phenols and appropriate carbonyl compounds, followed by methylation and further functionalization. The cyclohexyl group is introduced through an alkylation reaction, utilizing pyrimidin-2-yloxy as the nucleophile in the presence of appropriate catalysts.
Industrial Production Methods: : Scaling up the synthesis for industrial production involves optimizing reaction conditions to achieve high yields and purity. This typically includes the use of continuous flow reactors, advanced separation techniques like chromatography, and automated monitoring systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under controlled temperature conditions.
Reduction: : Achieved using reagents such as sodium borohydride or hydrogen gas in the presence of palladium catalysts.
Substitution: : Involves nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products: : Each reaction type produces distinct products depending on the reaction site. For instance, oxidation of the cyclohexyl ring may yield corresponding ketones, while substitution reactions often result in functionalized benzo[b][1,4]dioxines.
Scientific Research Applications
This compound finds applications across various scientific domains:
Chemistry: : Utilized as an intermediate in organic synthesis and as a catalyst in certain polymerization reactions.
Biology: : Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the synthesis of advanced materials, including specialty polymers and functionalized nanomaterials.
Mechanism of Action
The compound's mechanism of action primarily involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction cascades that influence cellular processes like proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its specific functional groups and their spatial arrangement.
List of Similar Compounds
Benzo[b][1,4]dioxine derivatives
Pyrimidinyl cyclohexyl derivatives
N-substituted carboxamides
These similar compounds may share some chemical properties but often differ significantly in their biological activities and applications.
Let me know what more info you'd like to dive into!
Properties
IUPAC Name |
2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-18(27-17-6-3-2-5-16(17)25-13)19(24)23-14-7-9-15(10-8-14)26-20-21-11-4-12-22-20/h2-6,11-15,18H,7-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVVOGGHFUNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCC(CC3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2768226.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2768227.png)
![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)

![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2768244.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
